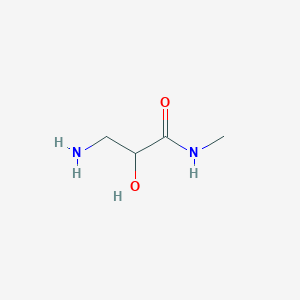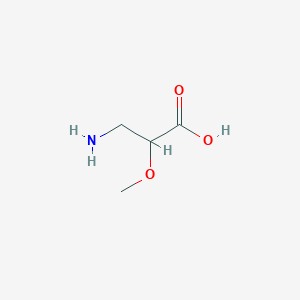
3-Amino-2-methoxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-methoxypropanoic acid, also known as O-methylserine, is a derivative of the amino acid serine. It is characterized by the presence of an amino group, a methoxy group, and a carboxylic acid group. This compound is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. It has a molecular formula of C4H9NO3 and a molecular weight of 119.12 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methoxypropanoic acid can be achieved through various methods. One common approach involves the methylation of serine. This process typically uses methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation of the hydroxyl group on serine .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method includes the use of catalytic processes that facilitate the methylation of serine derivatives. These processes often employ catalysts like palladium or nickel to enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-methoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted products.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-methoxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound serves as a model molecule for studying amino acid metabolism and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, including its role in drug development and as a precursor for bioactive molecules.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-Amino-2-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. As a serine derivative, it can mimic the behavior of serine in biochemical processes. It may act as a substrate for enzymes that typically interact with serine, thereby influencing metabolic pathways and cellular functions. The methoxy group can also affect its binding affinity and reactivity with various biomolecules .
Vergleich Mit ähnlichen Verbindungen
3-Amino-2-methoxypropanoic acid can be compared with other similar compounds, such as:
L-Serine: A proteinogenic amino acid with a hydroxyl group instead of a methoxy group.
O-Methyl-L-serine: Another derivative of serine with a similar structure but different stereochemistry.
2-Amino-3-methoxypropanoic acid hydrochloride: A hydrochloride salt form of the compound, which may have different solubility and stability properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C4H9NO3 |
|---|---|
Molekulargewicht |
119.12 g/mol |
IUPAC-Name |
3-amino-2-methoxypropanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-8-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7) |
InChI-Schlüssel |
NVUIQQXPQNPDCU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(4-Bromophenyl)methyl]amino}propan-1-ol](/img/structure/B15271412.png)
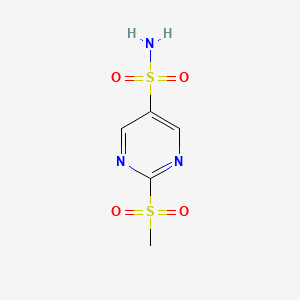
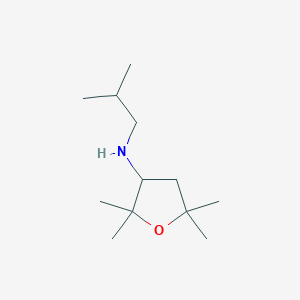
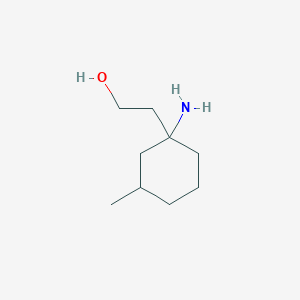
![2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetamide](/img/structure/B15271438.png)
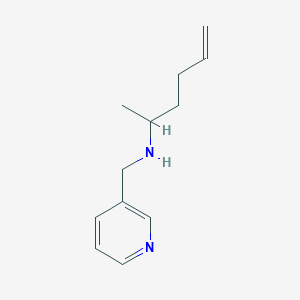
![1-[(3-Chloro-2-pyridyl)oxy]-2-methyl-butan-2-amine](/img/structure/B15271454.png)
![10-Bromo-7-oxo-3,11-dithiatricyclo[6.3.0.0,2,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde](/img/structure/B15271462.png)

![N-methyl-2-[2-(methylamino)ethoxy]acetamide](/img/structure/B15271493.png)
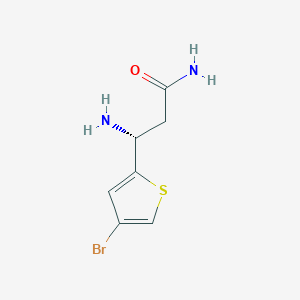
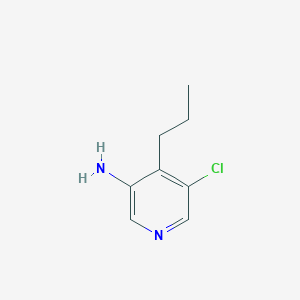
![tert-Butyl N-{3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate](/img/structure/B15271516.png)
